molecular formula C12H13BrN2O B13769167 Indole, 3-bromoacetyl-5-(dimethylamino)- CAS No. 6851-69-0

Indole, 3-bromoacetyl-5-(dimethylamino)-

Cat. No.: B13769167
CAS No.: 6851-69-0
M. Wt: 281.15 g/mol
InChI Key: OOYNNWHPLINKIW-UHFFFAOYSA-N
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Description

Indole, 3-bromoacetyl-5-(dimethylamino)- is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromoacetyl group at the third position and a dimethylamino group at the fifth position of the indole ring, making it a unique and valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole, 3-bromoacetyl-5-(dimethylamino)- typically involves the bromination of an indole derivative followed by acetylation. One common method includes the reaction of indole with bromoacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the third position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indole, 3-bromoacetyl-5-(dimethylamino)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromoacetyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Indole, 3-bromoacetyl-5-(dimethylamino)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, sensors, and other industrially significant materials.

Mechanism of Action

The mechanism of action of Indole, 3-bromoacetyl-5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Known for its anticancer and antioxidant activities.

    3-bromoacetylcoumarin: Another bromoacetyl derivative with diverse applications.

Uniqueness: Indole, 3-bromoacetyl-5-(dimethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromoacetyl group and a dimethylamino group makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

6851-69-0

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

2-bromo-1-[5-(dimethylamino)-1H-indol-3-yl]ethanone

InChI

InChI=1S/C12H13BrN2O/c1-15(2)8-3-4-11-9(5-8)10(7-14-11)12(16)6-13/h3-5,7,14H,6H2,1-2H3

InChI Key

OOYNNWHPLINKIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC=C2C(=O)CBr

Origin of Product

United States

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